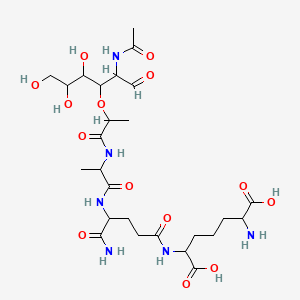
3-(5-氯苯并恶唑-2-基)-7-二乙氨基香豆素
描述
3-(5-chlorobenzoxazol-2-yl)-7-diethylaminocoumarin is a member of 7-aminocoumarins and a member of 1,3-benzoxazoles. It has a role as a fluorochrome.
科学研究应用
荧光染料应用:一项研究合成了四环吡唑并[3,4-b]吡啶基香豆素发色团,该发色团显示出高荧光量子产率和良好的电化学、热和光化学稳定性。这些化合物在活细胞成像中具有潜在应用 (陈等人,2012)。
分析和生物化学:合成的 3-唑基-7-二乙氨基香豆素衍生物作为灵敏的荧光团,在分析和生物化学领域的分析目的中显示出有希望的结果 (竹内等人,2000)。
光致发光和电致发光:合成了具有苯并三唑部分的香豆素衍生物并对其进行了表征。这些化合物在紫外光激发下表现出强烈的蓝色和蓝绿色发射,表明在电致发光器件中具有应用前景 (于等人,2010)。
抗乙酰胆碱酯酶活性:合成了新型 7-二乙氨基香豆素基 1,3,4-恶二唑衍生物,对乙酰胆碱酯酶表现出中等的抑制活性,表明在治疗阿尔茨海默病等疾病中具有潜在用途 (于等人,2020)。
癌症化疗:对 7-二乙氨基-3(2'-苯并恶唑基)-香豆素的研究揭示了其对耐药癌细胞的抗有丝分裂潜力,显示出作为癌症化疗的新型微管抑制剂的希望 (金等人,2012)。
固态荧光:对具有不同末端基团的 7-二乙氨基香豆素酰胺化合物进行的研究表明,它们在溶液和固态中都具有强烈的蓝色荧光和高荧光量子产率,暗示在材料科学中的应用 (孙等人,2018)。
生物医药化学中的光物理学:荧光香豆素标记的去肽的光物理学研究表明它们在肽测定和生物医药化学中具有潜在应用 (毕斯瓦斯等人,2013)。
安全和危害
作用机制
Target of Action
The primary target of Disperse Yellow 232 is human carboxylesterase 1 (CES1) . CES1 is an enzyme that plays a crucial role in the metabolism of ester and amide bonds in drugs, xenobiotics, and endogenous substrates .
Mode of Action
Disperse Yellow 232 interacts with its target, CES1, by inhibiting its activity .
Biochemical Pathways
The inhibition of CES1 by Disperse Yellow 232 affects the metabolic pathways that rely on this enzyme. CES1 is involved in the hydrolysis of ester and amide bonds, a critical step in the metabolism of many drugs and endogenous compounds. By inhibiting CES1, Disperse Yellow 232 can potentially alter the metabolism and efficacy of these substances .
Pharmacokinetics
Given its molecular weight of 36881 and its use in various applications, it’s likely that it has good bioavailability.
Result of Action
The primary result of Disperse Yellow 232’s action is the inhibition of CES1, which can lead to alterations in the metabolism of certain drugs and endogenous compounds . This can potentially affect the efficacy of these substances and their overall impact on the body.
生化分析
Biochemical Properties
3-(5-Chlorobenzoxazol-2-yl)-7-diethylaminocoumarin plays a significant role in biochemical reactions, particularly in fluorescence-based assays. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to bind with nucleic acids, making it useful in DNA and RNA staining. The nature of these interactions is primarily based on the compound’s ability to intercalate between nucleic acid bases, thereby enhancing its fluorescence properties .
Cellular Effects
The effects of 3-(5-Chlorobenzoxazol-2-yl)-7-diethylaminocoumarin on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, when used in cell imaging, it can highlight specific cellular structures, aiding in the study of cellular processes. Additionally, its interaction with nucleic acids can impact gene expression by altering the transcriptional activity of certain genes .
Molecular Mechanism
At the molecular level, 3-(5-Chlorobenzoxazol-2-yl)-7-diethylaminocoumarin exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes depending on the context of its use. For instance, its binding to nucleic acids can inhibit the activity of certain DNA polymerases, thereby affecting DNA replication. Additionally, it can induce changes in gene expression by modulating the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(5-Chlorobenzoxazol-2-yl)-7-diethylaminocoumarin can change over time. The compound is relatively stable under standard laboratory conditions, but its fluorescence properties can degrade over extended periods. Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro studies where prolonged exposure can lead to changes in cell morphology and viability .
Dosage Effects in Animal Models
The effects of 3-(5-Chlorobenzoxazol-2-yl)-7-diethylaminocoumarin vary with different dosages in animal models. At low doses, it is generally well-tolerated and can be used for imaging purposes without significant adverse effects. At higher doses, it can exhibit toxic effects, including cellular toxicity and organ damage. Threshold effects have been observed, where doses above a certain level lead to pronounced toxicological outcomes .
Metabolic Pathways
3-(5-Chlorobenzoxazol-2-yl)-7-diethylaminocoumarin is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body. These interactions can affect metabolic flux and alter the levels of certain metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 3-(5-Chlorobenzoxazol-2-yl)-7-diethylaminocoumarin is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For example, it can accumulate in the nucleus due to its affinity for nucleic acids, enhancing its utility in nuclear imaging .
Subcellular Localization
The subcellular localization of 3-(5-Chlorobenzoxazol-2-yl)-7-diethylaminocoumarin is primarily in the nucleus, where it binds to nucleic acids. This localization is facilitated by targeting signals and post-translational modifications that direct it to specific compartments. Its activity and function are influenced by its localization, making it a valuable tool for studying nuclear processes .
属性
IUPAC Name |
3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c1-3-23(4-2)14-7-5-12-9-15(20(24)26-18(12)11-14)19-22-16-10-13(21)6-8-17(16)25-19/h5-11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNSBRVOBGWOBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=C(O3)C=CC(=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8067941 | |
| Record name | 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35773-43-4, 94945-27-4, 129038-03-5 | |
| Record name | Macrolex yellow | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35773-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(5-Chlorobenzoxazol-2-yl)-7-diethylaminocoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035773434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(5-chlorobenzoxazol-2-yl)-7-(diethylamino)-2-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.915 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the solubility behavior of Disperse Yellow 232 in supercritical carbon dioxide?
A1: Disperse Yellow 232 exhibits increasing solubility in supercritical carbon dioxide (scCO2) with increasing pressure and temperature. [] This solubility behavior has been modeled using various semi-empirical models, including the Chrastil, Kumar-Johnston, Bartle, and Mendez-Santiago-Teja models. [] These models provide a good correlation with experimental data, suggesting that scCO2 could be a viable solvent for applications involving Disperse Yellow 232, such as dyeing processes.
Q2: How does the structure of Disperse Yellow 232 influence its solubility in scCO2?
A2: While specific structural studies on Disperse Yellow 232 and its solubility in scCO2 are limited in the provided research, the presence of both polar and non-polar groups within its structure likely plays a role. [] The polar groups, such as the carbonyl and amine moieties, might interact with scCO2 to some extent, while the non-polar aromatic rings could hinder solubility.
Q3: Are there alternative synthesis methods for Disperse Yellow 232 and its analogues?
A4: While traditional synthesis methods for Disperse Yellow 232 and its analogues might involve multi-step procedures, research highlights the use of milder and more efficient approaches. [] These methods often utilize catalysts like Low Transition Temperature Mixtures (LTTMs) to promote three-component reactions, potentially offering advantages such as reduced reaction times, milder conditions, and improved yields.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7,8-Dimethyl-4-oxo-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridin-2-olate](/img/structure/B1202837.png)

![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[4-(thiophene-2-carbonyl)phenyl]propanoyloxy]oxane-2-carboxylic acid](/img/structure/B1202843.png)








![benzhydryl (6R,7R)-3,4-dimethylidene-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B1202857.png)
